molecular formula C11H9ClN2O B2679155 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152543-59-3

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2679155
CAS RN: 1152543-59-3
M. Wt: 220.66
InChI Key: ZOQUWXMSMRQAPO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, also known as 4-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, is an important intermediate in the synthesis of a variety of biologically active compounds. It is a versatile chemical compound with numerous applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

Scientific Research Applications

Synthesis of Novel Compounds

  • This compound serves as a precursor in the synthesis of novel pyrazole-based derivatives, such as pyrenyl-pyrazole functions, which are formed through reactions with methyl aryl ketones. These new compounds have been confirmed through spectroscopic and elemental analysis (Khalifa, Al-Omar, & Taha, 2017).

  • It is utilized in the formation of pyrazole-appended quinolinyl chalcones, which exhibit antimicrobial properties and moderate antioxidant activity. These compounds are synthesized through Claisen–Schmidt condensation, characterized by various spectroscopic methods, and their structures confirmed by X-ray crystallography (Prasath et al., 2015).

  • The compound is also used in the preparation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, indicating its versatility in producing a range of pharmacologically interesting molecules (Khalifa, Nossier, & Al-Omar, 2017).

Crystal Structure Analysis

  • Its crystal structure has been determined by X-ray diffraction methods, providing insights into its molecular geometry and interactions. This structural analysis is crucial for understanding its reactivity and potential applications in various fields of chemistry (Xu & Shi, 2011).

Medicinal Chemistry

  • In medicinal chemistry, this compound is a key intermediate in synthesizing various heterocycles, such as pyrazolines and imidazolones, with potential therapeutic applications. These derivatives have been synthesized and characterized by analytical and spectral data (Khalifa, Al-Omar, & Nossier, 2017).

  • It serves as a starting material for synthesizing chalcones linked to pyrazole moieties. These chalcones have been characterized and studied for their potential medicinal applications (Khalifa, Al-Omar, & Ali, 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQUWXMSMRQAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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